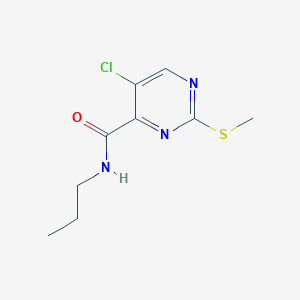![molecular formula C17H20N2O3S B5312643 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that is widely used in scientific research. The compound has been used to investigate the role of SERT in various physiological and pathological processes, including depression, anxiety, and addiction.
Mécanisme D'action
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide binds selectively to SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide prevents the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This increase in serotonin levels is thought to be responsible for the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety.
Biochemical and Physiological Effects:
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. For example, 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has been shown to increase extracellular serotonin levels in the brain, which can lead to antidepressant and anxiolytic effects. 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide in lab experiments is its selectivity for SERT. This allows researchers to investigate the role of SERT in various physiological and pathological processes. However, one limitation of using 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide is its short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are a number of future directions for research involving 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide. One area of interest is the role of SERT in the pathophysiology of depression and anxiety. Studies using 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide have shown that depressed patients have lower SERT binding in certain brain regions compared to healthy controls, suggesting that SERT may be a potential target for new antidepressant and anxiolytic drugs. Another area of interest is the development of new PET tracers for imaging SERT in vivo. New tracers with longer half-lives and higher affinity for SERT could lead to more accurate and sensitive imaging of SERT in the brain.
Méthodes De Synthèse
The synthesis of 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide involves the reaction of 2,4-dimethylphenylamine with p-toluenesulfonyl chloride to form the corresponding sulfonamide. The sulfonamide is then reacted with N,N-dimethyl-2-aminobenzamide in the presence of a base to yield 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide is widely used in scientific research to investigate the role of SERT in various physiological and pathological processes. For example, 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has been used to study the relationship between SERT and depression. Studies have shown that depressed patients have lower SERT binding in certain brain regions compared to healthy controls. 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide can be used to measure SERT binding in vivo using positron emission tomography (PET) imaging.
Propriétés
IUPAC Name |
5-[(2,4-dimethylphenyl)sulfamoyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-8-16(13(3)9-11)19-23(21,22)14-7-6-12(2)15(10-14)17(20)18-4/h5-10,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXCCFPEMOPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B5312596.png)
![2-(1H-benzimidazol-2-yl)-3-{4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}acrylonitrile](/img/structure/B5312602.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5312606.png)
![1-[(dimethylamino)sulfonyl]-N-(2-hydroxycyclohexyl)-N-propyl-4-piperidinecarboxamide](/img/structure/B5312616.png)
![N,1-dimethyl-6-propyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5312621.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)

![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5312645.png)
![N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B5312655.png)